2'-Ethylpropiophenone
CAS No.: 16819-79-7
Cat. No.: VC21008531
Molecular Formula: C11H14O
Molecular Weight: 162.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 16819-79-7 |
---|---|
Molecular Formula | C11H14O |
Molecular Weight | 162.23 g/mol |
IUPAC Name | 1-(2-ethylphenyl)propan-1-one |
Standard InChI | InChI=1S/C11H14O/c1-3-9-7-5-6-8-10(9)11(12)4-2/h5-8H,3-4H2,1-2H3 |
Standard InChI Key | RESNKGBFZAPADB-UHFFFAOYSA-N |
SMILES | CCC1=CC=CC=C1C(=O)CC |
Canonical SMILES | CCC1=CC=CC=C1C(=O)CC |
Introduction
2'-Ethylpropiophenone, also known as 1-(2-ethylphenyl)propan-1-one, is a chemical compound with the molecular formula C11H14O and a molecular weight of 162.23 g/mol . This compound belongs to the class of aromatic ketones, which are widely used in various industrial applications such as perfumery and pharmaceuticals due to their distinct chemical properties.
Applications
Aromatic ketones have diverse applications:
Application Area | Description |
---|---|
Perfumery | Used as fragrance components due to their distinctive odors |
Pharmaceuticals | Intermediates in drug synthesis; potential biological activities |
Chemical Intermediates | Precursors for dyes and other chemicals |
Data Table: Basic Information About Related Compounds
For comparison purposes:
Compound Name | Molecular Formula | Molecular Weight (g/mol) |
---|---|---|
4-Ethlylpropiohenone | C11H14O | Not specified |
4-Bromoethylpropiohenone | C11H13BrO | Approximately 241 |
*Note: The exact molecular weight might vary slightly based on isotopic composition but generally aligns closely with calculated values.
Future studies could explore its reactivity patterns and potential uses more thoroughly by leveraging advanced analytical techniques such as NMR spectroscopy or mass spectrometry for structural confirmation and purity assessment during synthesis efforts.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume